The synthesis of L-aspartic acid typically involves:
For L-ornithine, two primary biosynthetic pathways exist:
Both compounds exhibit chirality at their alpha carbon atoms, leading to distinct D and L forms.
The chemical reactions involving aspartic acid include:
For ornithine:
The mechanisms involving these amino acids are critical for metabolic pathways:
Both compounds are stable under physiological conditions but can undergo transformations under extreme pH or temperature conditions.
The molecular pairing of L-ornithine and L-aspartate (LOLA) represents a rationally designed therapeutic salt with origins in mid-20th century metabolic research. Initial interest emerged from Hans Krebs' elucidation of the urea cycle, where ornithine was identified as a catalytic intermediary in ammonia detoxification [1] [10]. By the 1970s, pharmaceutical development leveraged the complementary metabolic roles of both amino acids: aspartate as a glutamate precursor for ammonia assimilation, and ornithine as a urea cycle activator [1]. The first clinical applications targeted hyperammonemic disorders, particularly hepatic encephalopathy (HE), where impaired ammonia clearance causes neurotoxicity. Early trials demonstrated LOLA's ability to lower blood ammonia by 20–40% in cirrhotic patients, establishing its niche as an ammonia-lowering agent distinct from non-absorbable disaccharides like lactulose [1] [5].
The pharmacological activity of LOLA stems from discrete structural features of its component amino acids:
Ionization properties: At physiological pH, aspartate exists as a zwitterion with two negatively charged carboxyl groups (pKa=1.94, 3.86) and one protonated amine (pKa=9.82), enabling specific recognition by dicarboxylic acid transporters (EAATs) [7] [9]. Ornithine, a diamino acid, has a side chain pKa of 10.28 that facilitates mitochondrial uptake via ORNT1 transporters [10].
Stereospecificity: Biological activity is exclusive to the L-isoforms of both amino acids. D-aspartate occurs naturally in neural tissue but functions primarily in neuroendocrine regulation rather than ammonia metabolism [7] [8].
Molecular interactions: The salt formation between ornithine and aspartate (C₉H₁₉N₃O₆; MW 265.27 g/mol) enhances solubility compared to individual amino acids [6]. This facilitates intestinal absorption via sodium-dependent transporters and penetration into hepatocytes [1].
Table 1: Key Physicochemical Properties of Ornithine and Aspartic Acid
| Parameter | L-Ornithine | L-Aspartic Acid |
|---|---|---|
| Molecular Weight | 132.16 g/mol | 133.10 g/mol |
| pKa (α-carboxyl) | 1.94 | 1.99 |
| pKa (side chain) | 10.28 (δ-amine) | 3.90 (β-carboxyl) |
| Water Solubility | High (≥ 100 g/L) | Moderate (5 g/L) |
| Key Transporters | ORNT1, CAT-1 | EAAT1-5, AGC1/2 |
Contemporary research explores three non-exclusive paradigms:
Critical knowledge gaps include:
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: